molecular formula C16H15NO4 B12537125 4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one CAS No. 653590-54-6

4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B12537125
CAS No.: 653590-54-6
M. Wt: 285.29 g/mol
InChI Key: SDZHEICRAQJBDK-UHFFFAOYSA-N
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Description

4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that combines a phenolic group, an oxazolidine ring, and a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2,3-dimethyl-2,3-bis(hydroxylamino)butane in methanol . The reaction conditions include dissolving the reactants in methanol and allowing the reaction to proceed at room temperature. The product is then purified through crystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The oxazolidine ring can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of the oxazolidine ring would produce amines.

Scientific Research Applications

4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. For instance, it may bind to and inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may affect oxidative stress pathways and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its oxazolidine ring and cyclohexadienone moiety are not commonly found together in natural products, making it a valuable compound for research and development.

Properties

CAS No.

653590-54-6

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

4-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-2-methoxyphenol

InChI

InChI=1S/C16H15NO4/c1-20-16-8-11(4-7-14(16)19)15-9-13(17-21-15)10-2-5-12(18)6-3-10/h2-8,15,18-19H,9H2,1H3

InChI Key

SDZHEICRAQJBDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=NO2)C3=CC=C(C=C3)O)O

Origin of Product

United States

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